molecular formula C20H20N2O B3846843 N-(4-isopropylphenyl)-N'-1-naphthylurea

N-(4-isopropylphenyl)-N'-1-naphthylurea

Cat. No.: B3846843
M. Wt: 304.4 g/mol
InChI Key: QDRPOCPVRGBMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-isopropylphenyl)-N’-1-naphthylurea” is a complex organic compound. The molecule consists of an isopropyl group affixed to the para position of phenol . This compound is relevant to the production of the commodity chemical bisphenol A (BPA) .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not clearly documented in the sources I found .

Scientific Research Applications

N-(4-isopropylphenyl)-N'-1-naphthylurea has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research has been in the field of inflammation. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Mechanism of Action

Target of Action

Related compounds have been found to inhibit monoamine oxidase (mao) and cholinesterase (che) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-isopropylphenyl)-N'-1-naphthylurea is its potent biological activity. This compound exhibits potent anticancer and anti-inflammatory activity at relatively low concentrations. Another advantage is its synthetic accessibility. This compound can be easily synthesized using standard laboratory techniques.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its solubility. This compound is relatively insoluble in water, which can make it difficult to use in certain experiments. Another limitation is its stability. This compound is relatively unstable and can degrade over time, which can affect its biological activity.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-N'-1-naphthylurea. One direction is to further elucidate its mechanism of action. Understanding the molecular targets and signaling pathways involved in this compound's biological activity could provide insight into its potential therapeutic applications.
Another direction is to explore the potential of this compound as a drug candidate. While this compound has shown potent biological activity in vitro and in animal models, its potential as a drug candidate has not been fully explored. Further studies are needed to evaluate its pharmacokinetics, toxicity, and efficacy in human clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits potent anticancer, anti-inflammatory, and antioxidant activity, and has been shown to exhibit neuroprotective effects. While there are some limitations associated with its use in lab experiments, this compound has the potential to be a valuable tool for further research in various fields.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRPOCPVRGBMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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